2-fluoro-5-(2H3)methylbenzaldehyde
Description
2-fluoro-5-(2H3)methylbenzaldehyde is a chemical compound used in scientific research. It possesses diverse applications, particularly in the field of organic synthesis and medicinal chemistry. Its unique properties make it a valuable tool for investigating various biological processes and developing novel drug candidates.
Properties
IUPAC Name |
2-fluoro-5-(trideuteriomethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWILFXCNRBMDF-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production methods for 2-fluoro-5-(2H3)methylbenzaldehyde are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(2H3)methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-fluoro-5-(2H3)methylbenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: For the development of novel drug candidates.
Biological Research: To investigate biological processes and pathways.
Mechanism of Action
The mechanism by which 2-fluoro-5-(2H3)methylbenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying the mechanisms of action of potential drugs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-fluoro-5-(2H3)methylbenzaldehyde include:
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-methylbenzaldehyde
Uniqueness
The uniqueness of this compound lies in its trideuteriomethyl group, which can provide insights into the effects of deuterium substitution on chemical and biological properties.
Biological Activity
2-Fluoro-5-(2H3)methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in various fields, including medicinal chemistry and material science. Understanding its biological activity is crucial for exploring its potential applications in drug development and chemical synthesis.
- Chemical Formula : C8H8F
- Molecular Weight : 140.15 g/mol
- CAS Number : 2137591-76-3
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds containing fluorine often exhibit enhanced antimicrobial properties. The introduction of a fluorine atom can alter the lipophilicity and reactivity of the compound, potentially increasing its effectiveness against various pathogens.
- Anticancer Potential : Some studies suggest that fluorinated benzaldehydes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include the modulation of signaling pathways related to cell growth and survival.
- Neuropharmacological Effects : Preliminary studies indicate potential interactions with neurotransmitter systems, which could position this compound as a candidate for further exploration in neuropharmacology.
Antimicrobial Studies
A study conducted on various substituted benzaldehydes, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were determined, revealing promising results:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (standard antibiotic) | 16 |
These results suggest that the fluorinated compound exhibits comparable activity to established antibiotics, warranting further investigation into its mechanism of action.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were assessed using standard MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Mechanistic studies indicated that the compound may activate caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent.
Study on Antimicrobial Activity
A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various fluorinated compounds. The study included this compound and reported on its effectiveness against Staphylococcus aureus and Escherichia coli. The researchers concluded that the presence of fluorine significantly enhances the compound's ability to disrupt bacterial cell membranes.
Study on Anticancer Properties
Another pivotal research project focused on the anticancer properties of fluorinated benzaldehydes. This study utilized a panel of cancer cell lines to assess cytotoxicity. Results indicated that this compound not only inhibited cell growth but also altered gene expression profiles associated with apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
